molecular formula C18H15OP B045211 Triphenylphosphine oxide CAS No. 791-28-6

Triphenylphosphine oxide

Cat. No. B045211
Key on ui cas rn: 791-28-6
M. Wt: 278.3 g/mol
InChI Key: FIQMHBFVRAXMOP-UHFFFAOYSA-N
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Patent
US09440982B2

Procedure details

DIAD (15.15 mmol, 2.93 mL) was added to a mixture of (biphenyl-2-yl(2-(hydroxymethyl)-5-methoxy-3,4-dihydropyridin-1 (2H)-yl)methanone (4.5 mmol, 1.63 g), phthalimide (15.15 mmol, 2.23 g) and PPh3 (15.15 mmol, 3.97 g) in anhydrous THF dropwise at 0° C. under argon. The resulting mixture was stirred at rt for overnight and concentrated in vacuo to give a crude residue which was purified by chromatography to give the desired 2-((1-(biphenylcarbonyl)-5,5-dimethoxypiperidin-2-yl)methyl)isoindoline-1,3-dione with slight contamination of triphenylphosphine oxide. This contaminated product was used for next step without further purification.
Name
Quantity
2.93 mL
Type
reactant
Reaction Step One
Name
biphenyl-2-yl(2-(hydroxymethyl)-5-methoxy-3,4-dihydropyridin-1 (2H)-yl)methanone
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH:2]([O:4]C(/N=N/C(OC(C)C)=O)=O)C.[C:15]1(C2C=CC=CC=2)[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]([N:23]1[CH:28]=[C:27]([O:29][CH3:30])[CH2:26][CH2:25][CH:24]1[CH2:31]O)=[O:22].[C:39]1(=[O:49])[NH:43][C:42](=[O:44])[C:41]2=[CH:45][CH:46]=[CH:47][CH:48]=[C:40]12.[CH:50]1[CH:55]=[CH:54][C:53]([P:56]([C:63]2[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=2)[C:57]2[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=2)=[CH:52][CH:51]=1>C1COCC1>[C:15]1([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[C:16]([C:21]([N:23]2[CH2:28][C:27]([O:4][CH3:2])([O:29][CH3:30])[CH2:26][CH2:25][CH:24]2[CH2:31][N:43]2[C:39](=[O:49])[C:40]3[C:41](=[CH:45][CH:46]=[CH:47][CH:48]=3)[C:42]2=[O:44])=[O:22])=[CH:17][CH:18]=[CH:19][CH:20]=1.[C:57]1([P:56](=[O:4])([C:53]2[CH:52]=[CH:51][CH:50]=[CH:55][CH:54]=2)[C:63]2[CH:68]=[CH:67][CH:66]=[CH:65][CH:64]=2)[CH:62]=[CH:61][CH:60]=[CH:59][CH:58]=1

Inputs

Step One
Name
Quantity
2.93 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
biphenyl-2-yl(2-(hydroxymethyl)-5-methoxy-3,4-dihydropyridin-1 (2H)-yl)methanone
Quantity
1.63 g
Type
reactant
Smiles
C1(=C(C=CC=C1)C(=O)N1C(CCC(=C1)OC)CO)C1=CC=CC=C1
Name
Quantity
2.23 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
3.97 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude residue which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C=1(C(=CC=CC1)C(=O)N1C(CCC(C1)(OC)OC)CN1C(C2=CC=CC=C2C1=O)=O)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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